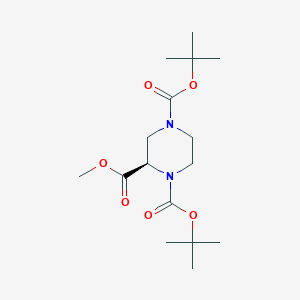

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester

Description

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is a chiral piperazine derivative extensively utilized as a synthetic intermediate in pharmaceutical and organic chemistry. Its molecular formula is C₁₆H₂₈N₂O₆, with a molecular weight of 344.4 g/mol (CAS: 637027-24-8). The compound features two tert-butoxycarbonyl (Boc) protecting groups on the piperazine nitrogen atoms and a methyl ester moiety at the carboxylic acid position, enhancing its stability during multi-step syntheses .

Properties

IUPAC Name |

1-O,4-O-ditert-butyl 2-O-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNSGUCCNZBAAJ-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20722414 | |

| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637027-24-8 | |

| Record name | 1,4-Di-tert-butyl 2-methyl (2R)-piperazine-1,2,4-tricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20722414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate typically involves multiple steps, starting from commercially available starting materials. The process often includes the protection of functional groups, formation of the piperazine ring, and introduction of tert-butyl and carboxylate groups. Common reagents used in these reactions include tert-butyl chloroformate, piperazine, and various carboxylating agents. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester serves as an important building block for the synthesis of pharmacologically active compounds. Its structural characteristics allow it to be incorporated into various drug candidates, particularly those targeting central nervous system disorders and infectious diseases.

- HIV Protease Inhibitors : Compounds derived from piperazine scaffolds, including (R)-1,4-di-Boc-piperazine-2-carboxylic acid derivatives, have been investigated for their potential as HIV protease inhibitors. These inhibitors are crucial in the treatment of HIV/AIDS by preventing viral replication .

- Antidepressants and Anxiolytics : The piperazine ring is a common motif in many antidepressants and anxiolytics. The modification of this compound can lead to new derivatives with improved efficacy and reduced side effects .

Synthesis Processes

2.1 Asymmetric Synthesis

The compound is often utilized in asymmetric synthesis due to its chiral nature. The presence of the Boc (tert-butoxycarbonyl) protecting group facilitates selective reactions that can yield optically active products.

- Asymmetric Hydrogenation : this compound can be synthesized through asymmetric hydrogenation processes, which enhance the enantiomeric purity of the final product. This method is particularly valuable for generating compounds with specific stereochemical configurations necessary for biological activity .

2.2 Intermediate in Multi-step Synthesis

In synthetic organic chemistry, this compound is frequently used as an intermediate in multi-step synthesis pathways. It allows chemists to build complex molecules systematically while maintaining control over stereochemistry and functional group placement.

Case Studies

Mechanism of Action

The mechanism of action of ®-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The piperazine ring can bind to proteins and enzymes, altering their activity. The carboxylate groups can form hydrogen bonds and ionic interactions with biological macromolecules, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Properties :

- Purity : Typically ≥95% (research grade) .

- Storage : Stable at 2–8°C in moisture-free conditions .

- Solubility: Soluble in organic solvents (e.g., DMSO, methanol) but insoluble in water .

- Applications : Serves as a critical intermediate in synthesizing chiral amines, peptidomimetics, and bioactive molecules, particularly in drug discovery .

Structural and Functional Comparisons

The table below compares (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester with structurally related piperazine derivatives:

Key Differentiators

Enantiomeric Specificity :

- The (R) and (S) enantiomers (CAS: 637027-24-8 vs. 958635-19-3) exhibit identical physical properties but divergent stereochemical behaviors in asymmetric catalysis and drug-receptor interactions .

Protecting Group Configuration: The di-Boc derivatives (e.g., 637027-24-8) offer enhanced stability for amine protection compared to mono-Boc analogs (e.g., 438631-77-7), which are more reactive but less stable under acidic conditions .

Functional Group Reactivity :

- The methyl ester in 637027-24-8 simplifies hydrolysis to carboxylic acids for further coupling, whereas the carboxylic acid form (181955-79-3) is directly usable in amide bond formation .

Industrial vs. Research Use :

- The (S) -enantiomer (958635-19-3) is produced at 99% purity for industrial applications, contrasting with the research-grade (R) -isomer (≥95%) .

Hybrid Protecting Groups :

- Compounds like 4-Boc-1-Fmoc-2-piperazine acetic acid (CAS: N/A) combine acid-labile (Boc) and base-labile (Fmoc) groups, enabling orthogonal deprotection strategies in peptide synthesis .

Biological Activity

(R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities and versatility as a synthetic building block. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a common scaffold in many biologically active molecules. The structure includes:

- Boc (tert-butyloxycarbonyl) protecting groups : These groups allow for selective functionalization and stability during synthetic processes.

- Methyl ester functionality : This can be converted into various carboxylic acid derivatives, enhancing the compound's utility in drug development.

The molecular formula for this compound is .

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring can bind to proteins and enzymes, modulating their activity. The carboxylate groups facilitate hydrogen bonding and ionic interactions, enhancing binding affinity to biological targets .

Therapeutic Applications

Research indicates that derivatives of this compound are explored for several therapeutic applications:

- Enzyme Inhibition : Compounds derived from this compound have been studied for their potential to inhibit specific enzymes, which could be beneficial in treating diseases like cancer and metabolic disorders .

- Receptor Ligands : The compound's derivatives may act as ligands for various receptors, influencing signaling pathways critical in disease mechanisms .

Case Studies and Experimental Data

Several studies have highlighted the biological potential of this compound and its derivatives:

-

Cytotoxicity Studies :

- Derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, compounds based on this scaffold demonstrated IC50 values comparable to established anticancer drugs like doxorubicin .

- A study reported that certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 breast cancer cells, indicating strong antiproliferative activity .

-

Mechanistic Insights :

- Flow cytometry analyses revealed that some derivatives induce apoptosis in cancer cells through activation of the p53 pathway, suggesting a mechanism involving cell cycle arrest and programmed cell death .

- Molecular docking studies indicated favorable interactions between the compounds and target proteins, supporting their role as potential drug candidates .

- In vivo Studies :

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-1,4-di-Boc-piperazine-2-carboxylic acid methyl ester with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves sequential Boc protection of the piperazine nitrogen atoms, followed by chiral resolution of the carboxylic acid intermediate. Key steps include:

- Step 1 : Boc protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .

- Step 2 : Methyl esterification of the carboxylic acid group using DCC/DMAP or trimethylsilyl diazomethane (TMSCHN₂) in methanol .

- Step 3 : Chiral resolution via enzymatic hydrolysis or chromatography using chiral stationary phases (e.g., Chiralpak® columns) to isolate the (R)-enantiomer .

- Critical Note : Ensure Boc group stability by avoiding acidic conditions during esterification.

Q. How can researchers ensure the stability of Boc protecting groups during synthesis under varying reaction conditions?

- Methodological Answer :

- Monitoring : Use TLC or in situ FTIR to detect premature Boc deprotection (e.g., appearance of free amine peaks in IR) .

- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) to prevent acid-catalyzed Boc cleavage .

- Temperature Optimization : Limit reaction temperatures to <50°C to avoid thermal degradation .

Q. What analytical techniques are most effective for characterizing the stereochemical integrity of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralcel® OD-H with hexane/isopropanol mobile phases to confirm enantiomeric excess (ee >99%) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, leveraging hydrogen-bonding patterns in the piperazine ring .

- NMR Spectroscopy : Compare and chemical shifts with known (R)-enantiomer references; utilize NOESY to confirm spatial arrangements .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystallization behavior of this compound, and what implications does this have for purification?

- Methodological Answer :

- Crystal Engineering : The (R)-configuration and Boc groups create directional hydrogen bonds between the piperazine N-H and ester carbonyls, favoring monoclinic crystal systems .

- Purification Strategy : Recrystallize from ethanol/water mixtures (8:2 v/v) to exploit temperature-dependent solubility differences. Monitor crystal morphology via polarized light microscopy .

- Contradiction Note : Some studies report polymorphism due to solvent-dependent H-bonding networks; validate via PXRD for batch consistency .

Q. What strategies resolve contradictory data between NMR and X-ray crystallography regarding conformational analysis?

- Methodological Answer :

- Dynamic NMR Analysis : Perform variable-temperature NMR to detect conformational exchange (e.g., chair-to-boat transitions in piperazine) and correlate with crystallographic data .

- DFT Calculations : Use Gaussian or ORCA to model solution-phase conformers and compare with X-ray-derived geometries. Adjust solvent parameters (e.g., PCM for chloroform) .

- Case Study : A 2020 study resolved discrepancies by identifying solvent-induced tautomerism in Boc-protected analogs .

Q. How does steric hindrance from Boc groups affect piperazine ring reactivity during functionalization?

- Methodological Answer :

- Nucleophilic Substitution : Boc groups reduce nucleophilicity of the piperazine nitrogen, requiring harsher conditions (e.g., LiHMDS as base) for alkylation .

- Catalysis : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) to introduce aryl groups without Boc cleavage .

- Empirical Data : Kinetic studies show a 3-fold decrease in reaction rates compared to unprotected piperazines .

Q. What computational methods predict the preferred tautomeric forms or conformations in solution?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.